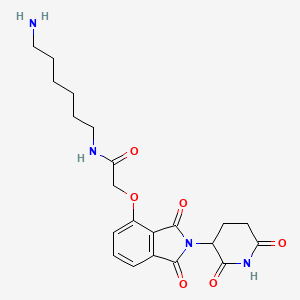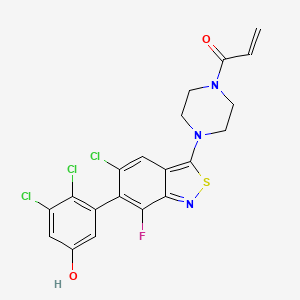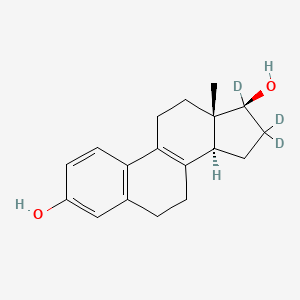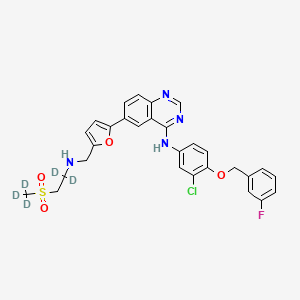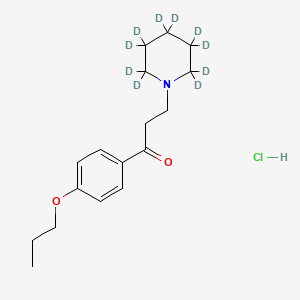
Propiocaine-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiocaine-d10 (hydrochloride) is a deuterated form of propiocaine hydrochloride, a local anesthetic drug. The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research. The molecular formula of Propiocaine-d10 (hydrochloride) is C17H16D10ClNO2, and it has a molecular weight of 321.91 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the propiocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Propiocaine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: Propiocaine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: N-oxides of Propiocaine-d10.
Reduction: Amine derivatives.
Substitution: Azide and cyanide derivatives
科学的研究の応用
Propiocaine-d10 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of propiocaine.
Biology: Employed in cellular studies to understand the interaction of propiocaine with biological membranes.
Medicine: Investigated for its potential use in developing new anesthetic formulations.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products
作用機序
Propiocaine-d10 (hydrochloride) exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the generation of action potentials. This results in localized anesthesia .
類似化合物との比較
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic in various medical procedures.
Prilocaine: Often combined with lidocaine for topical anesthesia.
Comparison:
Propiocaine-d10 (hydrochloride): is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Proparacaine: is primarily used in ophthalmology and has a different chemical structure.
Lidocaine: and Prilocaine are amide-type local anesthetics, whereas Propiocaine-d10 is an ester-type anesthetic .
特性
分子式 |
C17H26ClNO2 |
|---|---|
分子量 |
321.9 g/mol |
IUPAC名 |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChIキー |
SLARELGEGUUVPI-ACFYHBDESA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCC(=O)C2=CC=C(C=C2)OCCC)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



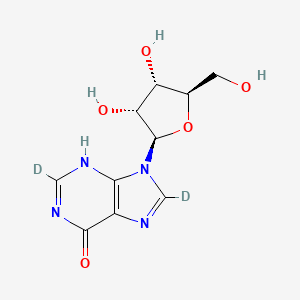
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
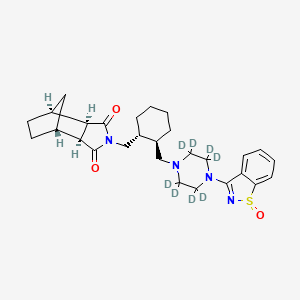

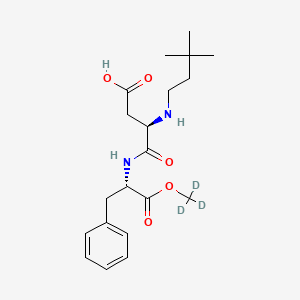
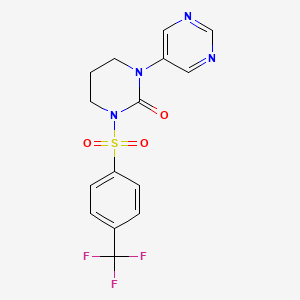
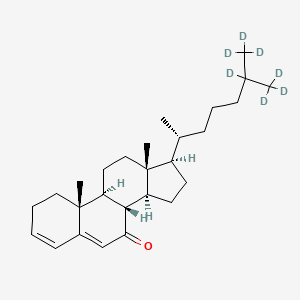
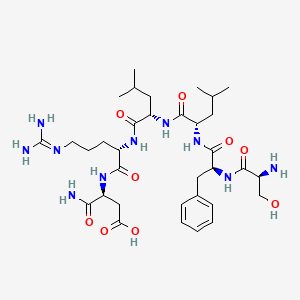
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
